21-Acetyl-24-hydroxy-4,23,28-trimethoxy-20-methyl-9,16-diazaoctacyclo[16.13.0.02,7.03,29.08,17.010,15.022,31.025,30]hentriaconta-1(18),2(7),3(29),4,8(17),19,22(31),23,25(30),27-decaene-6,26-dione
21-Acetyl-24-hydroxy-4,23,28-trimethoxy-20-methyl-9,16-diazaoctacyclo[16.13.0.02,7.03,29.08,17.010,15.022,31.025,30]hentriaconta-1(18),2(7),3(29),4,8(17),19,22(31),23,25(30),27-decaene-6,26-dione
ACP-0052, also known as SL-052 and ACP-SL-052, is a hypocrellin-based photosensitizer potentially for the treatment of prostate cancer.
Brand Name:
Vulcanchem
CAS No.:
925438-34-2
VCID:
VC0517101
InChI:
InChI=1S/C35H32N2O7/c1-13-10-15-23-28-24(33-32(15)36-16-8-6-7-9-17(16)37-33)18(39)11-20(42-3)26(28)27-21(43-4)12-19(40)25-30(27)29(23)31(22(13)14(2)38)35(44-5)34(25)41/h10-12,16-17,22,36-37,41H,6-9H2,1-5H3
SMILES:
CC1=CC2=C3C4=C(C1C(=O)C)C(=C(C5=C4C(=C6C3=C(C(=O)C=C6OC)C7=C2NC8CCCCC8N7)C(=CC5=O)OC)O)OC
Molecular Formula:
C35H32N2O7
Molecular Weight:
592.6 g/mol
21-Acetyl-24-hydroxy-4,23,28-trimethoxy-20-methyl-9,16-diazaoctacyclo[16.13.0.02,7.03,29.08,17.010,15.022,31.025,30]hentriaconta-1(18),2(7),3(29),4,8(17),19,22(31),23,25(30),27-decaene-6,26-dione
CAS No.: 925438-34-2
Inhibitors
VCID: VC0517101
Molecular Formula: C35H32N2O7
Molecular Weight: 592.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 925438-34-2 |
---|---|
Product Name | 21-Acetyl-24-hydroxy-4,23,28-trimethoxy-20-methyl-9,16-diazaoctacyclo[16.13.0.02,7.03,29.08,17.010,15.022,31.025,30]hentriaconta-1(18),2(7),3(29),4,8(17),19,22(31),23,25(30),27-decaene-6,26-dione |
Molecular Formula | C35H32N2O7 |
Molecular Weight | 592.6 g/mol |
IUPAC Name | 21-acetyl-24-hydroxy-4,23,28-trimethoxy-20-methyl-9,16-diazaoctacyclo[16.13.0.02,7.03,29.08,17.010,15.022,31.025,30]hentriaconta-1(18),2(7),3(29),4,8(17),19,22(31),23,25(30),27-decaene-6,26-dione |
Standard InChI | InChI=1S/C35H32N2O7/c1-13-10-15-23-28-24(33-32(15)36-16-8-6-7-9-17(16)37-33)18(39)11-20(42-3)26(28)27-21(43-4)12-19(40)25-30(27)29(23)31(22(13)14(2)38)35(44-5)34(25)41/h10-12,16-17,22,36-37,41H,6-9H2,1-5H3 |
Standard InChIKey | BSDCXVHKKRVTFB-UHFFFAOYSA-N |
SMILES | CC1=CC2=C3C4=C(C1C(=O)C)C(=C(C5=C4C(=C6C3=C(C(=O)C=C6OC)C7=C2NC8CCCCC8N7)C(=CC5=O)OC)O)OC |
Canonical SMILES | CC1=CC2=C3C4=C(C1C(=O)C)C(=C(C5=C4C(=C6C3=C(C(=O)C=C6OC)C7=C2NC8CCCCC8N7)C(=CC5=O)OC)O)OC |
Appearance | Solid powder |
Description | ACP-0052, also known as SL-052 and ACP-SL-052, is a hypocrellin-based photosensitizer potentially for the treatment of prostate cancer. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | ACP-0052; ACP 0052; ACP0052; SL-052; SL052; SL 052; ACP-SL-052; ACP SL 052; ACPSL052 |
Reference | 1: Korbelik M, Madiyalakan R, Woo T, Haddadi A. Antitumor efficacy of photodynamic therapy using novel nanoformulations of hypocrellin photosensitizer SL052. Photochem Photobiol. 2012 Jan-Feb;88(1):188-93. doi: 10.1111/j.1751-1097.2011.01035.x. PubMed PMID: 22070614. 2: Meng Y, Zou C, Madiyalakan R, Woo T, Huang M, Yang X, Swanson E, Chen J, Xing JZ. Water-soluble and biocompatible sono/photosensitizer nanoparticles for enhanced cancer therapy. Nanomedicine (Lond). 2010 Dec;5(10):1559-69. doi: 10.2217/nnm.10.91. PubMed PMID: 21143033. 3: Xiao Z, Owen RJ, Liu W, Tulip J, Brown K, Woo T, Moore RB. Lipophilic photosensitizer administration via the prostate arteries for photodynamic therapy of the canine prostate. Photodiagnosis Photodyn Ther. 2010 Jun;7(2):106-14. doi: 10.1016/j.pdpdt.2010.03.003. PubMed PMID: 20510305. |
PubChem Compound | 16037315 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume